molecular formula C12H18N2O B11957464 1,1-Diethyl-3-(2-methylphenyl)urea CAS No. 6940-23-4

1,1-Diethyl-3-(2-methylphenyl)urea

Cat. No.: B11957464
CAS No.: 6940-23-4
M. Wt: 206.28 g/mol
InChI Key: XVISAHSGRUDYSD-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(2-methylphenyl)urea is an organic compound with the molecular formula C12H18N2O. It belongs to the class of urea derivatives, which are known for their diverse chemical and biological properties. This compound is of interest in various fields, including chemistry, biology, and industrial applications, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-3-(2-methylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-methylphenyl isocyanate with diethylamine in the presence of a suitable solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(2-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring .

Scientific Research Applications

1,1-Diethyl-3-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-(3-methylphenyl)urea
  • 1,1-Diethyl-3-(2-ethylphenyl)urea
  • 1,1-Diethyl-3-(2-ethyl-6-methylphenyl)urea

Uniqueness

1,1-Diethyl-3-(2-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

6940-23-4

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1,1-diethyl-3-(2-methylphenyl)urea

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3,(H,13,15)

InChI Key

XVISAHSGRUDYSD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

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